Cas no 53319-35-0 (myo-Inositol)

myo-Inositol 化学的及び物理的性質
名前と識別子
-
- Inositol, myo- (8CI)
- Bios I
- Cyclohexanehexol
- Cyclohexitol
- Dambose
- Freeda
- Inosital
- Inosite
- Inositene
- Inositina
- Inositol
- MI
- Meat sugar
- Mesoinosit
- Mesoinosite
- Mesoinositol
- Mesol
- Mesovit
- Mouse antialopecia factor
- Myoinosite
- Myoinositol
- Nucite
- Phaseomannite
- Phaseomannitol
- Rat antispectacled eye factor
- Scyllite
- cis-1,2,3,5-trans-4,6-Cyclohexanehexol
- i-Inositol
- iso-Inositol
- meso-Inositol
- myo-Inositol
-
- インチ: 1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/t1-,2-,3-,4+,5-,6-
- InChIKey: CDAISMWEOUEBRE-GPIVLXJGSA-N
- SMILES: O[C@@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](O)[C@@H]1O)O
myo-Inositol 関連文献
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
myo-Inositolに関する追加情報
Myo-Inositol (CAS No. 53319-35-0): A Comprehensive Overview of Its Biochemical Significance and Recent Research Applications
Myo-Inositol, chemically identified by the CAS number 53319-35-0, is a naturally occurring stereoisomer of inositol and holds a pivotal position in numerous biochemical pathways. As a crucial component of cellular signaling, Myo-Inositol plays an indispensable role in various physiological processes, including insulin signaling, neurotransmission, and cell growth regulation. This introduction delves into the multifaceted aspects of Myo-Inositol, emphasizing its structural properties, biological functions, and the latest advancements in research that underscore its therapeutic potential.
The molecular structure of Myo-Inositol (C₆H₁₂O₆) consists of a six-carbon cyclic polyol with a specific stereochemical arrangement, which distinguishes it from other inositol isomers such as D-chiro-inositol. This unique configuration enables Myo-Inositol to interact with a diverse array of enzymes and receptors, facilitating its involvement in complex metabolic and signaling networks. The compound's solubility in water further enhances its bioavailability, making it an attractive candidate for pharmacological interventions.
One of the most well-studied biological functions of Myo-Inositol is its role in insulin signaling. Insulin resistance, a hallmark of type 2 diabetes, is often associated with impaired phosphoinositide metabolism. Supplementation with Myo-Inositol has been shown to enhance insulin sensitivity by modulating the activity of phosphatidylinositol 3-kinase (PI3K), a key enzyme in insulin signaling pathways. Recent clinical trials have demonstrated that Myo-Inositol supplementation can significantly improve glycemic control and reduce hyperinsulinemia in patients with polycystic ovary syndrome (PCOS), a condition characterized by hormonal imbalances and insulin resistance.
Beyond its impact on metabolic health, Myo-Inositol has garnered attention for its neuroprotective properties. Emerging research indicates that Myo-Inositol may play a role in mitigating neuroinflammation and oxidative stress, processes that are central to the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that Myo-Inositol can activate the mammalian target of rapamycin (mTOR) pathway, which is involved in synaptic plasticity and neuronal survival. Furthermore, preclinical studies have suggested that Myo-Inositol supplementation may attenuate cognitive decline and motor dysfunction in animal models of these diseases.
The therapeutic potential of Myo-Inositol extends to reproductive health as well. Research has highlighted its role in regulating ovarian function and improving fertility outcomes. In women with PCOS, who often exhibit elevated levels of luteinizing hormone (LH) relative to follicle-stimulating hormone (FSH), Myo-Inositol has been shown to restore hormonal balance by enhancing the sensitivity of granulosa cells to FSH. This restoration leads to improved follicular development and ovulation rates, thereby increasing the chances of successful conception.
Recent advancements in the field have also explored the anti-cancer properties of Myo-Inositol. Studies have demonstrated that Myo-Inositol can modulate cancer cell proliferation and survival by affecting key signaling pathways such as PI3K/Akt and mTOR. Additionally, Myo-Inositol has been investigated for its potential to enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment-induced apoptosis. These findings suggest that Myo-Inositol could be a valuable adjuvant therapy in oncology, particularly in combination with conventional chemotherapy regimens.
The pharmacokinetic profile of Myo-Inositol has been another area of active investigation. Research indicates that oral administration of Myo-Inositol is well-tolerated and results in significant bioavailability due to its water solubility. Absorption occurs primarily in the small intestine, followed by distribution throughout the body via the bloodstream. The compound's ability to cross the blood-brain barrier further underscores its potential for central nervous system applications. Moreover, studies have shown that intravenous administration of Myo-Inositol can achieve higher plasma concentrations more rapidly compared to oral formulations, making it a versatile option for therapeutic use.
In conclusion, Myo-Inositol (CAS No. 53319-35-0) is a multifaceted compound with far-reaching implications in human health and disease. Its involvement in critical physiological processes such as insulin signaling, neurotransmission, and reproductive function underscores its therapeutic significance. The latest research highlights its potential applications in managing metabolic disorders like type 2 diabetes and PCOS, as well as neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, its anti-cancer properties and favorable pharmacokinetic profile make it an attractive candidate for future clinical trials and therapeutic interventions.
53319-35-0 (myo-Inositol) Related Products
- 1804417-13-7(2,3-Dibromo-5-fluorobenzonitrile)
- 603945-27-3(ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate)
- 2411335-23-2(Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate)
- 5391-40-2(1,3-Diacetyl-2-imidazolidinone)
- 62518-63-2(4-4-(propan-2-yl)phenylbutanal)
- 1779945-32-2(3-(5-bromo-1,3-thiazol-2-yl)butanoic acid)
- 1806810-98-9(Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate)
- 2228405-56-7(2-(3,3-dimethylcyclohexyl)-2,2-difluoroethan-1-ol)
- 2470441-23-5(6,7-dimethoxy-2-(4-{5-oxaspiro3.4octane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride)
- 887974-28-9((5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol)




